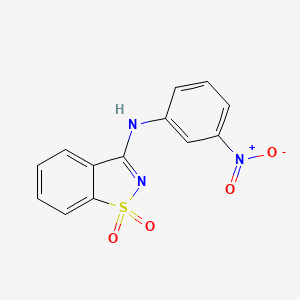

N-(3-nitrophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nitro-substituted 1,2-benzisothiazol-3(2H)-one 1,1-dioxides, including N-(3-nitrophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, can be achieved through amminolysis of nitro 2-chlorosulfonylbenzoate esters. This method offers advantages over traditional oxidation processes of ortho-toluenesulfonamide, presenting a convenient approach to these compounds (Saari & Schwering, 1986).

Molecular Structure Analysis

The molecular structure of related compounds, such as derivatives of N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine, has been elucidated using X-ray crystallography. These studies reveal details about the molecular conformation, bond lengths, and angles, which are essential for understanding the chemical reactivity and properties of these compounds. Notably, structural analyses have been conducted to explain the reactivity and formation of various derivatives through different chemical reactions (Argilagos et al., 1998).

Chemical Reactions and Properties

N-(3-nitrophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, showcasing its reactivity. For instance, the desulfurization reaction of similar compounds has been studied, leading to the formation of unstable intermediates and subsequently to amidine derivatives and thioimidate via nucleophilic addition. These reactions are crucial for understanding the chemical behavior and potential applications of these compounds (Argilagos et al., 1998).

Scientific Research Applications

Intramolecular Reactions and Synthesis of 2-Arylbenzotriazoles

Intramolecular reactions involving nitro and carbodi-imide groups lead to a novel synthesis route for 2-arylbenzotriazoles. This process demonstrates a molecular rearrangement proceeding via diarylcarbodi-imides with an ortho nitro group, offering a new pathway to synthesize 2-arylbenzotriazoles. This method is highlighted by its efficiency and the general applicability to compounds with similar structural motifs, showcasing the versatile use of nitrophenyl derivatives in synthetic chemistry (Houghton, Pipe, & Rees, 1985).

Thermal Elimination and Generation of Aza-ortho-xylylenes

Nitro derivatives of 2,1-benzisothiazoline 2,2-dioxide undergo thermal elimination of sulfur dioxide, leading to the formation of highly reactive aza-ortho-xylylenes. This reaction can be performed in the injector of a gas chromatograph, showing the potential of nitrobenzisothiazole derivatives in generating reactive intermediates for further chemical transformations (Danikiewicz, Wojciechowski, & Olejnik, 1995).

Desulfurization Studies

The desulfurization of nitro-N,2-diphenyl derivatives has been explored, revealing the formation of intermediate compounds through nucleophilic addition reactions. This study provides insights into reaction mechanisms involving nitrobenzisothiazoles and the potential for synthesizing a range of chemical compounds through controlled desulfurization (Argilagos, Kunz, Linden, & Heimgartner, 1998).

Heterocyclization Reactions

The study on heterocyclization of o-nitrobenzylamines to 3-alkoxy-2H-indazoles reveals the influence of electronic and steric factors on the efficiency of these reactions. This highlights the role of nitrophenyl derivatives in facilitating the synthesis of heterocyclic compounds, expanding the toolbox for organic synthesis (Mills, Nazer, Haddadin, & Kurth, 2006).

Graphene-based Catalysis for Nitro Compound Reduction

Research into graphene-based catalysts for the reduction of nitro compounds to amines illustrates the application of nitrophenyl derivatives in catalysis. The use of graphene derivatives in synthesizing various catalysts demonstrates the importance of nitro compounds in developing environmentally friendly and efficient catalytic processes (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

properties

IUPAC Name |

N-(3-nitrophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O4S/c17-16(18)10-5-3-4-9(8-10)14-13-11-6-1-2-7-12(11)21(19,20)15-13/h1-8H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQISLEQDUDNRIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5509477.png)

![4-[(diethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5509483.png)

![2-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5509490.png)

![2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5509496.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5509511.png)

![2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5509545.png)

![3-allyl-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidine-3-carboxylic acid](/img/structure/B5509546.png)

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-pyrrol-3-ylcarbonyl)piperidine](/img/structure/B5509562.png)